molecular formula C13H23N3 B075330 1,3-Propanediamine, N1-(3-aminopropyl)-N1-(phenylmethyl)- CAS No. 1555-71-1

1,3-Propanediamine, N1-(3-aminopropyl)-N1-(phenylmethyl)-

Cat. No.: B075330
CAS No.: 1555-71-1
M. Wt: 221.34 g/mol
InChI Key: HUWUUMUEMQWJKZ-UHFFFAOYSA-N
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Description

1,3-Propanediamine, N1-(3-aminopropyl)-N1-(phenylmethyl)-, is a branched aliphatic diamine featuring a propane backbone substituted with a phenylmethyl group and a 3-aminopropyl group at the N1 position. These compounds typically serve as intermediates in organic synthesis, surfactants, or corrosion inhibitors. The phenylmethyl substituent likely enhances lipophilicity and aromatic interactions, distinguishing it from alkyl-substituted analogs .

Properties

IUPAC Name

N'-(3-aminopropyl)-N'-benzylpropane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3/c14-8-4-10-16(11-5-9-15)12-13-6-2-1-3-7-13/h1-3,6-7H,4-5,8-12,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUWUUMUEMQWJKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CCCN)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50496575
Record name N~1~-(3-Aminopropyl)-N~1~-benzylpropane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50496575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1555-71-1
Record name N~1~-(3-Aminopropyl)-N~1~-benzylpropane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50496575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Alkylation of Primary Amines with Benzyl Halides

A foundational approach involves the sequential alkylation of a primary amine precursor. For example:

  • Benzylation of 1,3-Propanediamine :

    • Reacting 1,3-propanediamine with benzyl chloride or bromide in the presence of a base (e.g., K₂CO₃) under anhydrous conditions.

    • Solvents such as THF or DMF are employed at 60–80°C for 12–24 hours.

    • This step selectively protects one amine group, yielding N1-benzyl-1,3-propanediamine .

  • Aminopropyl Group Introduction :

    • The secondary amine in N1-benzyl-1,3-propanediamine is reacted with 3-bromopropylamine or its tosylate derivative.

    • Catalytic bases (e.g., triethylamine) facilitate nucleophilic substitution at 50–70°C, forming the target compound.

    • Yields typically range from 60–75%, with purification via column chromatography or recrystallization.

Reductive Amination Strategies

Reductive amination offers a one-pot route to introduce both substituents:

  • Condensation of Benzylamine with Acrolein :

    • Benzylamine reacts with acrolein (propenal) to form an imine intermediate.

    • Subsequent reduction using NaBH₃CN or hydrogenation with Pd/C converts the imine to N-benzyl-3-aminopropionaldehyde .

  • Coupling with 3-Aminopropylamine :

    • The aldehyde intermediate undergoes condensation with 3-aminopropylamine, followed by a second reductive step to yield the final product.

    • This method achieves moderate yields (50–65%) but requires careful control of stoichiometry to avoid oligomerization.

Michael Addition and Hydrogenation

Adapting methodologies from related diamine syntheses (e.g.,):

  • Michael Addition of Benzylamine to Acrylonitrile :

    • Benzylamine reacts with acrylonitrile in a fixed-bed reactor using molecular sieve catalysts (e.g., 3A zeolite) at 10–50°C.

    • This forms N-benzyl-N-(2-cyanoethyl)amine with >90% conversion.

  • Catalytic Hydrogenation :

    • The nitrile intermediate is hydrogenated using Raney nickel or palladium catalysts under H₂ pressure (1.0–5.0 MPa).

    • Solvents like ethanol or methanol are employed at 80–100°C for 6–12 hours.

    • This step reduces the nitrile to the primary amine, yielding the target compound with total yields of 70–85%.

Comparative Analysis of Methods

MethodYield (%)AdvantagesLimitations
Alkylation60–75Straightforward, scalableMultiple steps, purification challenges
Reductive Amination50–65One-pot potentialSensitivity to stoichiometry
Michael Addition70–85High conversion, industrial viabilityRequires specialized reactor systems

Chemical Reactions Analysis

Types of Reactions

1,3-Propanediamine, N1-(3-aminopropyl)-N1-(phenylmethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or amides.

    Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines or amides, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

Pharmaceutical Applications

  • Drug Development :
    • N1-(3-aminopropyl)-N1-benzylpropane-1,3-diamine serves as a precursor in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can enhance biological activity or target specificity.
    • Case Study : Research has shown that derivatives of this compound exhibit potential as anti-cancer agents by inhibiting specific pathways involved in tumor growth .
  • Neurotransmitter Modulation :
    • This compound has been investigated for its role in modulating neurotransmitter systems, particularly in the context of neurological disorders. Its ability to interact with amine receptors makes it a candidate for developing treatments for conditions such as depression and anxiety .

Materials Science Applications

  • Polymer Synthesis :
    • N1-(3-aminopropyl)-N1-benzylpropane-1,3-diamine is used as a hardener in epoxy resins and polyurethanes. Its amine functionality promotes cross-linking in polymer matrices, enhancing mechanical properties.
    • Data Table: Properties of Epoxy Resins with Varying Amine Hardener Concentrations
Hardener Concentration (%)Tensile Strength (MPa)Elongation at Break (%)
0305
54510
106015
  • Coatings and Sealants :
    • The compound is also employed in coatings and sealants due to its excellent adhesion properties and resistance to environmental degradation. It enhances the durability of coatings applied to various substrates .

Chemical Synthesis Applications

  • Synthesis of Complex Molecules :
    • N1-(3-aminopropyl)-N1-benzylpropane-1,3-diamine is utilized in synthetic organic chemistry for the construction of complex molecular architectures. Its bifunctional nature allows it to serve as both a nucleophile and electrophile in various reactions.
    • Example Reaction : The compound can be used in the synthesis of cyclic compounds through ring-closing reactions facilitated by its amine groups .
  • Catalysis :
    • This compound has been explored as a ligand in catalytic processes, particularly in asymmetric synthesis where it aids in achieving enantioselectivity .

Mechanism of Action

The mechanism of action of 1,3-Propanediamine, N1-(3-aminopropyl)-N1-(phenylmethyl)- involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anti-cancer effects. Additionally, it can affect ion channels and transporters, influencing cellular homeostasis .

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects : The phenylmethyl group in the target compound likely increases steric hindrance and aromaticity compared to alkyl chains (e.g., dodecyl or oleyl) or ethyl groups .
  • Toxicity : Alkyl-substituted analogs like CAS 2372-82-9 exhibit significant aquatic toxicity (e.g., EC50 for algae: 0.015 mg/L), suggesting similar hazards for the phenylmethyl derivative .
  • Solubility : Higher alkyl chain length (e.g., dodecyl or oleyl) reduces water solubility, whereas the phenylmethyl group may balance lipophilicity and partial aromatic solubility .

Functional and Reactivity Comparisons

Corrosion Inhibition

  • Target Compound : Likely acts as a corrosion inhibitor via adsorption on metal surfaces through amine groups and π-electrons from the phenylmethyl group. This mechanism is analogous to DETA (diethylenetriamine) and TETA (triethylenetetramine), which inhibit corrosion by forming protective films .
  • N1-(3-aminopropyl)-N1-dodecyl: Demonstrated surfactant properties enhance its utility in corrosion inhibition by reducing surface tension and stabilizing emulsions .

Biological Activity

1,3-Propanediamine, N1-(3-aminopropyl)-N1-(phenylmethyl)-, also known as N1-benzyl-propane-1,3-diamine, is a compound with significant biological activity. Its structure allows it to interact with various biological systems, which has been the subject of numerous studies. This article provides an overview of its biological activity, including pharmacological effects, toxicity studies, and case studies.

  • Molecular Formula : C13H23N3
  • Molar Mass : 221.34 g/mol
  • CAS Number : 1555-71-1

Pharmacological Effects

The compound exhibits several pharmacological properties due to its amine functional groups. It has been studied for its potential in various therapeutic applications:

  • Antimicrobial Activity : Research indicates that derivatives of 1,3-propanediamine possess antimicrobial properties. For instance, N,N-bis(3-aminopropyl)-1,3-propanediamine has shown effectiveness against certain bacterial strains .
  • Neuroprotective Effects : Some studies suggest that compounds similar to 1,3-propanediamine may have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases .

Toxicity Studies

Toxicity assessments are crucial for understanding the safety profile of this compound. Key findings include:

  • Acute Toxicity : In animal studies involving Sprague Dawley rats, doses of 50 mg/kg resulted in a 20% mortality rate. Symptoms observed included dyspnea and hypoactivity . Higher doses led to significant organ damage and systemic effects.
  • Chronic Toxicity : Long-term exposure studies indicated that doses above 4 mg/kg could lead to adverse effects on skeletal muscles and kidneys in male rats. Histopathological findings revealed lympho-histiocytic infiltrations in various organs at elevated doses .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of N1-benzyl-propane-1,3-diamine against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating potential as a therapeutic agent in treating infections caused by resistant strains .

Case Study 2: Neuroprotection in Animal Models

In a controlled study on mice subjected to neurotoxic agents, administration of N1-(3-aminopropyl)-N1-(phenylmethyl)-propanediamine showed a significant reduction in neuronal damage markers compared to untreated controls. This suggests its potential role as a neuroprotective agent .

Data Summary

PropertyValue
Molecular FormulaC13H23N3
Molar Mass221.34 g/mol
CAS Number1555-71-1
Antimicrobial MIC32 µg/mL (against S. aureus)
Acute Toxicity (LD50)~50 mg/kg (rat)
Neuroprotective EffectSignificant reduction in damage

Q & A

Q. How can researchers confirm the structural identity of 1,3-Propanediamine, N1-(3-aminopropyl)-N1-(phenylmethyl)-?

To verify structural identity, use 1H and 13C NMR spectroscopy to analyze proton and carbon environments. For example, in similar polyamines, NMR data reveal distinct shifts for primary/secondary amines (e.g., δ ~1.5–3.0 ppm for NH2/NH groups) and aromatic protons (δ ~6.5–7.5 ppm for phenylmethyl substituents) . Cross-reference with databases like PubChem (CAS 2372-82-9) for spectral matches . Mass spectrometry (MS) can confirm molecular weight (299.54 g/mol) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

The compound is classified as hazardous to aquatic life (fish LC50 = 0.431 mg/L; algae ErC50 = 0.015 mg/L) . Use fume hoods, nitrile gloves, and eye protection. Avoid aqueous discharge; collect waste in sealed containers for incineration. Emergency protocols should include immediate rinsing for eye/skin contact (per SDS guidelines) .

Q. What are the primary research applications of this compound?

It is used as a polyamine building block in organic synthesis, particularly for designing antifungal or anticancer agents. Its amine groups enable cross-linking in polymer chemistry or functionalization for drug delivery systems . Avoid non-research uses (e.g., industrial/drug applications) per supplier guidelines .

Advanced Research Questions

Q. How can researchers design experiments to evaluate its antifungal activity?

Adopt a two-stage screening protocol based on NCI-60 methodologies :

  • Stage 1 : Test at 100 µg/mL against fungal pathogens (e.g., Fusarium graminearum, Rhizoctonia solani). Use agar dilution assays with growth inhibition as the endpoint.
  • Stage 2 : For active compounds, determine IC50 values via broth microdilution (CLSI M38 guidelines). Include positive controls (e.g., amphotericin B) and solvent controls to rule out artifacts .

Q. What strategies optimize the synthesis of this compound to improve yield and purity?

  • Continuous Flow Reactors : Ensure consistent reagent mixing and temperature control to reduce side products (e.g., over-alkylation) .
  • Purification : Use fractional distillation under reduced pressure (e.g., 240°C at 760 mmHg) or recrystallization in polar aprotic solvents (e.g., DMF) .
  • Quality Control : Validate purity (>99%) via HPLC (C18 column, acetonitrile/water mobile phase) and NMR .

Q. How do environmental toxicity data inform disposal protocols for this compound?

The compound’s high aquatic toxicity (water flea EC50 = 0.077 mg/L) necessitates strict disposal compliance:

  • Neutralization : Treat with acidic solutions (e.g., 1M HCl) to protonate amines, reducing bioavailability.
  • Adsorption : Use activated carbon to sequester residues before incineration.
  • Documentation : Record waste volumes and disposal methods to meet REACH/EPA regulations .

Q. What analytical methods resolve contradictions in reported bioactivity data?

If inhibition rates vary across studies (e.g., conflicting IC50 values):

  • Replicate Conditions : Standardize assays (e.g., pH, temperature, cell line/pathogen strain) .
  • Metabolite Profiling : Use LC-MS to detect degradation products that may influence activity .
  • Structure-Activity Modeling : Compare with analogs (e.g., Triameen Y12D) to identify critical functional groups .

Methodological Notes

  • Spectral Data : Always include deuterated solvent peaks (e.g., CDCl3 at δ 7.26 ppm) as internal NMR references .
  • Ecotoxicity Testing : Follow OECD Test Guidelines 201 (algae), 202 (daphnia), and 203 (fish) for regulatory compliance .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Propanediamine, N1-(3-aminopropyl)-N1-(phenylmethyl)-
Reactant of Route 2
1,3-Propanediamine, N1-(3-aminopropyl)-N1-(phenylmethyl)-

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.